Auramine O
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3.ClH/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;/h5-12,18H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCQDDRPFHTIRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3.ClH, C17H22ClN3 | |
| Record name | AURAMINE O | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19833 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID9020114 | |
| Record name | Auramine hydrochloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Auramine o appears as yellow flakes or powder. (NTP, 1992), Yellow solid; [HSDB] Deep yellow powder; | |
| Record name | AURAMINE O | |
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| Record name | Auramine hydrochloride | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), 10 mg/ml in water; 60 mg/ml in ethylene glycol methyl ether; 20 mg/ml in EtOH | |
| Record name | AURAMINE O | |
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| Record name | AURAMINE HYDROCHLORIDE | |
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Vapor Pressure |
0.00000129 [mmHg] | |
| Record name | Auramine hydrochloride | |
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Impurities |
Commercial product usually contains dextrin, or other diluents, that are added to standardize the dye. | |
| Record name | AURAMINE HYDROCHLORIDE | |
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Color/Form |
Yellow powder | |
CAS No. |
2465-27-2 | |
| Record name | AURAMINE O | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Auramine hydrochloride | |
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| Record name | Auramine O | |
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| Record name | Auramine O | |
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| Record name | Benzenamine, 4,4'-carbonimidoylbis[N,N-dimethyl-, hydrochloride (1:1) | |
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| Record name | Auramine hydrochloride | |
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| Record name | 4,4'-carbonimidoylbis(N,N-dimethylaniline) monohydrochloride | |
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| Record name | 4,4'-carbonimidoylbis(N,N-dimethylaniline) monohydrochloride | |
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| Record name | AURAMINE HYDROCHLORIDE | |
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| Record name | AURAMINE HYDROCHLORIDE | |
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Melting Point |
513 °F (NTP, 1992), >250 °C (dec) | |
| Record name | AURAMINE O | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19833 | |
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| Record name | AURAMINE HYDROCHLORIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5532 | |
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Preparation Methods
Process Steps
- Solvent Dissolution : 100 g of crude this compound (80% purity) is dissolved in 550 mL trichloromethane at 30°C for 8 hours.
- Suction Filtration : The mixture is filtered to remove insoluble particulates.
- Distillation : The filtrate undergoes vacuum distillation at 60°C to recover trichloromethane for reuse.
- Drying : The solid residue is dried at 50°C to yield 92 g of this compound with 99.2% purity.
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | Trichloromethane |
| Temperature | 30°C (dissolution) |
| Distillation Pressure | 0.09 MPa |
| Yield Improvement | 19.2% (80% → 99.2%) |
This method minimizes thermal degradation and reduces organic solvent waste through distillation recovery.
Impurity Profiling and Mitigation Strategies
Common Impurities
- 4-(Imino(4-(methylamino)phenyl)methyl)-N,N-dimethylaniline hydrochloride : A byproduct of incomplete Michler’s base condensation, detected at 0.5–1.2% in commercial samples.
- Michler’s Ketone : A carcinogenic byproduct formed during high-temperature synthesis, requiring strict temperature control below 180°C.
Purification Techniques
- Preparative HPLC : Columns with 5–10 μm particles separate this compound from impurities, achieving 99.52% purity after secondary purification.
- Acid-Alcohol Washing : Crude product treated with 0.1% HCl in ethanol removes unreacted dimethylaniline derivatives.
Analytical Methods for Quality Assurance
Spectroscopic Quantification
Chemical Reactions Analysis
Auramine O undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the dye’s structure, affecting its fluorescence properties.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diagnostic Microbiology
Auramine O is primarily utilized in the detection of mycobacterial infections, such as tuberculosis and leprosy. Its fluorescence properties make it an effective staining agent for identifying acid-fast bacilli in clinical samples.
- Leprosy Diagnosis : A study compared this compound staining with conventional polymerase chain reaction (PCR) methods for diagnosing leprosy. The sensitivity of this compound was found to be comparable to that of PCR, making it a viable alternative in resource-limited settings where PCR may not be available . The study highlighted that this compound staining could detect mycobacteria more effectively than traditional methods, especially in samples with low bacillary indices.
- Tuberculosis Detection : In a comparative analysis involving 2,395 samples, this compound staining detected 9.35% of tuberculosis cases, outperforming the Ziehl-Neelsen method which detected only 6.72% . This demonstrates the increased sensitivity of this compound in identifying positive cases, particularly in patients with scanty bacilli.
- Modified Staining Techniques : The development of modified this compound staining protocols has further enhanced its diagnostic capabilities. A study reported that a modified this compound stain achieved a sensitivity of 83.3% and specificity of 99.3%, showcasing its reliability compared to traditional methods .
Research on Dye Behavior
Recent studies have investigated the behavior of this compound under different conditions, such as pH variations and concentrations. It was found that at very acidic pH levels (0.5), this compound forms J-aggregate macromolecules, leading to unique fluorescence properties . This behavior can be leveraged for advanced imaging techniques and photodynamic therapy applications.
Industrial Applications
This compound is also employed across various industries due to its vibrant color and fluorescent properties.
Textile Industry
In the textile industry, this compound is used as a dye for fabrics. Its bright yellow color makes it suitable for coloring textiles, although concerns regarding its carcinogenicity have led to regulatory scrutiny .
Food Industry
The dye has been investigated for potential illegal use in food products and animal feed, raising safety concerns among regulatory bodies due to its classification as a possible carcinogen . Monitoring and detection methods for unauthorized use are crucial for ensuring food safety.
Photodynamic Therapy
Emerging research suggests that this compound may have applications in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation . This could pave the way for new therapeutic approaches against cancerous cells.
Comparative Sensitivity Analysis
The following table summarizes findings from various studies comparing the sensitivity of this compound staining with other diagnostic methods:
| Study Reference | Sample Size | This compound Sensitivity (%) | Ziehl-Neelsen Sensitivity (%) | PCR Sensitivity (%) |
|---|---|---|---|---|
| 141 | 77.9 | N/A | 91.1 | |
| 2395 | 9.35 | 6.72 | N/A | |
| 318 | 83.3 | N/A | N/A |
Modified Staining Protocols
A comparison of modified this compound staining procedures shows significant improvements in speed and accuracy:
| Staining Method | Sensitivity (%) | Specificity (%) | Time Required (minutes) |
|---|---|---|---|
| Traditional Auramine-Rhodamine | 37.2 | 97 | 19 |
| Modified this compound | 83.3 | 99.3 | 2 |
Mechanism of Action
Auramine O exerts its effects by binding to mycolic acids in the cell walls of acid-fast bacteria. This binding results in the bacteria retaining the fluorescent dye even after decolorization with acid-alcohol, allowing for their visualization under a fluorescence microscope. The molecular targets include the mycolic acids, and the pathways involved are related to the dye’s interaction with the bacterial cell wall components .
Comparison with Similar Compounds
Performance in Diagnostic and Detection Methods
Microscopy and PCR
| Method | Sensitivity (%) | Specificity (%) | Reference |
|---|---|---|---|
| This compound + LED | 84.7 | 98.9 | |
| Ziehl-Neelsen | 55.55 | 99.19 | |
| Xpert MTB/RIF | 92.1 | 98.6 |
Advanced Detection Techniques
- SERS Raman Spectroscopy : Achieves 94.6% accuracy in quantifying this compound adulteration in Dendrobium officinale using SSA-BP neural networks .
- THz Metasensors: Novel hollow-structure silicon metasurfaces detect this compound at trace levels (0.1 ppm), offering stability across environmental conditions .
Environmental and Health Considerations
Biological Activity
Auramine O (AO) is a synthetic dye that has garnered attention for its various biological activities, particularly in the fields of microbiology and oncology. This article explores the significant findings related to the biological activity of this compound, including its diagnostic applications in leprosy and tuberculosis, its role in cancer malignancy, and its implications in public health.
1.1 Leprosy Diagnosis
A comparative study evaluated the effectiveness of this compound staining against conventional methods for diagnosing leprosy. The study involved 141 clinically confirmed leprosy cases and 28 non-leprosy skin samples. The sensitivity rates for different staining methods were as follows:
| Method | Sensitivity (%) |
|---|---|
| H&E | 87.6 |
| ZN | 59.3 |
| FF | 77 |
| This compound (SSS) | 65.5 |
| This compound (Tissue) | 77.9 |
| PCR | 91.1 |
This compound staining demonstrated a comparable sensitivity to fluorescence microscopy techniques, suggesting it could serve as an alternative diagnostic tool in resource-limited settings .
1.2 Tuberculosis Detection
In another study, this compound was used to stain sputum samples from patients suspected of having tuberculosis (TB). The results indicated that the use of this compound increased the detection rate of Mycobacterium tuberculosis compared to traditional methods. The overall recovery rate for smear-positive samples was significantly higher with the BACTEC MGIT liquid culture method when combined with this compound staining .
2. Oncological Implications
Recent research has indicated that this compound may play a role in promoting malignancy in lung cancer cells. The compound enhances autophagy and stemness characteristics in these cells, leading to increased migration and invasive abilities. Specifically, it activates the expression of aldehyde dehydrogenase family 1 member A1 (ALDH1A1), a marker associated with poor outcomes in cancer progression.
Key Findings:
- Nuclear Translocation : this compound accumulates in the nucleus of lung tumor cells.
- Autophagy Induction : It significantly increases autophagy activity.
- Stemness Activation : Enhances stemness features linked to lung cancer malignancy.
- Carcinogenic Potential : Classified by the International Agency for Research on Cancer (IARC) as a possible carcinogen (Group 2B) .
3. Public Health Considerations
Given its potential carcinogenic properties and role in enhancing tumor malignancy, there are significant public health implications regarding the use of this compound, particularly in products like incense that release this compound into the environment. Recommendations have been made to reduce exposure to this compound due to its association with lung cancer and other health risks .
4. Conclusion
This compound serves multiple roles in biological systems, from being a valuable diagnostic tool in infectious diseases like leprosy and tuberculosis to posing potential risks in oncological contexts. Its dual nature necessitates careful consideration regarding its applications and implications for public health.
Q & A
Q. What are the critical safety protocols for handling Auramine O in laboratory settings?
this compound requires stringent safety measures due to its carcinogenicity (Category 2) and acute toxicity. Key protocols include:
- Engineering controls : Local exhaust ventilation to minimize airborne dust .
- Personal protective equipment (PPE) : Tight-sealing safety goggles, nitrile gloves, and lab coats to prevent skin contact. Respiratory protection (NIOSH-approved respirators) is mandatory if dust exposure exceeds limits .
- Storage : Keep in sealed containers in well-ventilated areas, away from strong oxidizers .
- Spill management : Use absorbent materials to contain spills, avoid dust generation, and dispose of waste via hazardous chemical protocols .
Q. How do this compound’s physicochemical properties (e.g., solubility, pH) influence experimental design?
this compound’s solubility (>1 g/L at 20°C) and near-neutral pH (~6.5) make it suitable for aqueous solutions, but its thermal instability (decomposition starting at 250°C) requires careful temperature control during synthesis or analysis. Design experiments to avoid prolonged heating and incompatible solvents (e.g., strong acids/oxidizers) .
Q. What analytical techniques are commonly used to quantify this compound in biological or environmental samples?
- Chromatography : Reverse-phase HPLC with UV-Vis detection (λ = 365 nm) is standard for purity assessment .
- Spectroscopy : UV-Vis absorbance peaks at 370–375 nm for concentration calibration .
- Sample preparation : Use sonication and filtration to remove particulate interference, especially in complex matrices like soil or tissue .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported toxicological data (e.g., acute vs. chronic effects)?
Discrepancies often arise from variations in exposure models (e.g., in vitro vs. in vivo) or dosage metrics. Mitigation strategies include:
- Systematic reviews : Meta-analyses comparing studies using standardized toxicity endpoints (e.g., IC50 values) .
- Dose-response modeling : Apply benchmark dose (BMD) analysis to harmonize data across studies .
- Reference authoritative databases : Cross-validate findings with RTECS or EPA ToxCast entries, noting gaps in chronic exposure data .
Q. What methodological frameworks are optimal for assessing this compound’s environmental persistence and mobility?
Use the PECO framework (Population, Exposure, Comparator, Outcome) to structure studies:
- Population : Soil or aquatic ecosystems near industrial sites.
- Exposure : this compound concentrations (e.g., 0.1–10 ppm) over 30–90 days.
- Comparator : Untreated controls or reference chemicals (e.g., Rhodamine B).
- Outcome : Measure biodegradation half-life via OECD 301 tests and mobility using column leaching experiments .
Q. How can THz metasurfaces be optimized for this compound detection, and what validation steps are required?
- Design : Use finite-difference time-domain (FDTD) simulations to optimize hollow silicon metasurfaces for quasi-bound states in the continuum (QBIC), enhancing refractive index sensitivity .
- Validation : Perform reliability tests under varying humidity (20–80% RH) and temperature (10–40°C) to confirm signal stability. Cross-validate with HPLC for accuracy (±2% error tolerance) .
Q. What strategies mitigate interference from this compound’s decomposition products (e.g., nitrogen oxides) in spectroscopic assays?
- Purification : Pre-treat samples with solid-phase extraction (SPE) using C18 cartridges to isolate this compound from degradants .
- Hyphenated techniques : Pair UV-Vis with LC-MS to differentiate parent compounds and breakdown products .
- Control experiments : Include blanks spiked with decomposition byproducts (e.g., NOx standards) to quantify background interference .
Q. How can computational models predict this compound’s interactions with DNA or proteins, and what experimental validation is needed?
- Molecular docking : Use AutoDock Vina to simulate binding affinities with DNA base pairs (e.g., dG-dC regions) or histones.
- Validation : Conduct in vitro assays (e.g., ethidium bromide displacement tests or circular dichroism) to confirm intercalation or conformational changes .
Q. What experimental designs ensure reliable long-term stability studies of this compound under varying storage conditions?
Q. How do researchers balance detection sensitivity and specificity when developing this compound biosensors?
- Sensor optimization : Functionalize graphene oxide (GO) surfaces with this compound-specific aptamers to enhance selectivity.
- Cross-reactivity tests : Evaluate against structurally similar dyes (e.g., Acridine Orange) using surface plasmon resonance (SPR) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
